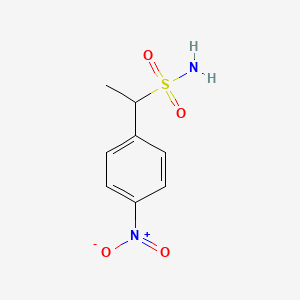
((3-Iodophenyl)ethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-iodophenyl)ethynyl]trimethylsilane: is an organosilicon compound with the molecular formula C11H13ISi It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethynyl group and a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodophenyl)ethynyl]trimethylsilane typically involves the coupling of an iodo-substituted phenylacetylene with trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under mild conditions. The reaction proceeds as follows:
Sonogashira Coupling Reaction:
Industrial Production Methods: While specific industrial production methods for [2-(3-iodophenyl)ethynyl]trimethylsilane are not widely documented, the scalability of the Sonogashira coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.
化学反応の分析
Types of Reactions: [2-(3-iodophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
-
Substitution Reactions:
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Mild to moderate temperatures, polar solvents
Products: Substituted phenylacetylene derivatives
-
Oxidation Reactions:
Reagents: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature to 50°C, aqueous or organic solvents
Products: Iodo-substituted phenylacetylene oxides
-
Reduction Reactions:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Low to moderate temperatures, inert atmosphere
Products: Reduced phenylacetylene derivatives
Common Reagents and Conditions: The reactions of [2-(3-iodophenyl)ethynyl]trimethylsilane often involve common organic reagents and conditions, such as palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Solvents like THF, DMF, and dichloromethane (DCM) are frequently used.
Major Products: The major products formed from these reactions include various substituted phenylacetylenes, phenylacetylene oxides, and reduced phenylacetylene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: In organic synthesis, [2-(3-iodophenyl)ethynyl]trimethylsilane serves as a versatile building block for the construction of more complex molecules. It is used in cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, to form carbon-carbon bonds.
Biology and Medicine:
Industry: In the materials science industry, [2-(3-iodophenyl)ethynyl]trimethylsilane is used in the preparation of functionalized polymers and advanced materials. Its unique reactivity allows for the modification of surfaces and the development of novel materials with specific properties.
作用機序
The mechanism of action of [2-(3-iodophenyl)ethynyl]trimethylsilane in chemical reactions involves the activation of the ethynyl group and the iodine atom. The ethynyl group can participate in nucleophilic addition and coupling reactions, while the iodine atom can undergo substitution and oxidative addition. The trimethylsilane group provides stability and enhances the reactivity of the compound.
Molecular Targets and Pathways: In synthetic chemistry, the molecular targets of [2-(3-iodophenyl)ethynyl]trimethylsilane include various nucleophiles and electrophiles. The pathways involved in its reactions typically follow well-established mechanisms for substitution, oxidation, and reduction reactions.
類似化合物との比較
- [2-(4-iodophenyl)ethynyl]trimethylsilane
- [2-(2-iodophenyl)ethynyl]trimethylsilane
- [2-(3-bromophenyl)ethynyl]trimethylsilane
- [2-(3-chlorophenyl)ethynyl]trimethylsilane
Comparison: Compared to its analogs, [2-(3-iodophenyl)ethynyl]trimethylsilane exhibits unique reactivity due to the position of the iodine atom on the phenyl ring. This positional difference can influence the compound’s electronic properties and steric effects, making it more or less reactive in certain reactions. The presence of the trimethylsilane group also imparts stability and enhances the compound’s utility in various synthetic applications.
特性
分子式 |
C11H13ISi |
|---|---|
分子量 |
300.21 g/mol |
IUPAC名 |
2-(3-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 |
InChIキー |
BHWJVQOQOWIBHI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-2-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13528147.png)
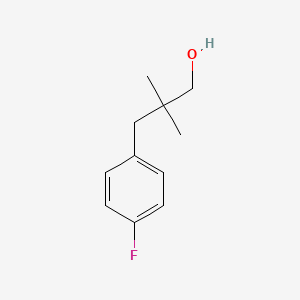
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)
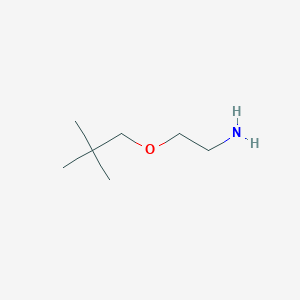

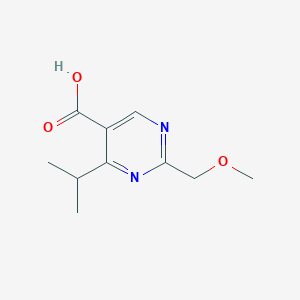
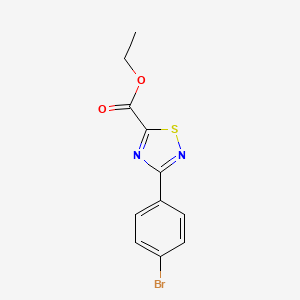
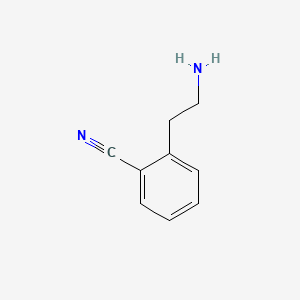

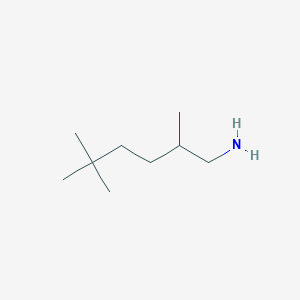
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)
